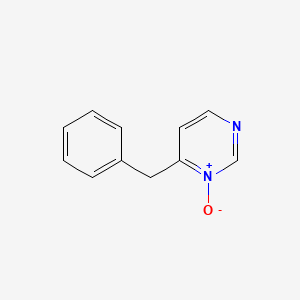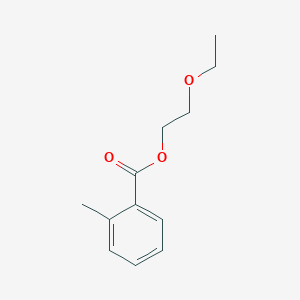
2-Ethoxyethyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound features a benzene ring connected to an ester functional group, making it a member of the benzoate ester family .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with 2-ethoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-methylbenzoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a suitable leaving group.
Major Products Formed
Hydrolysis: 2-methylbenzoic acid and 2-ethoxyethanol.
Reduction: 2-methylbenzyl alcohol and 2-ethoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 2-methylbenzoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-methylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with biological pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another benzoate ester with a similar structure but different alkyl group.
Ethyl benzoate: Similar ester with an ethyl group instead of the 2-ethoxyethyl group.
Uniqueness
2-Ethoxyethyl 2-methylbenzoate is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct physical and chemical properties
Properties
CAS No. |
90327-13-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxyethyl 2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
HOUVPNDQGSDLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




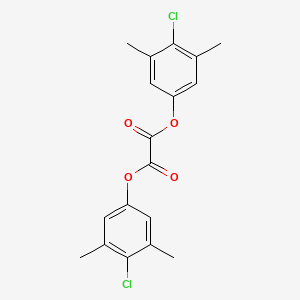
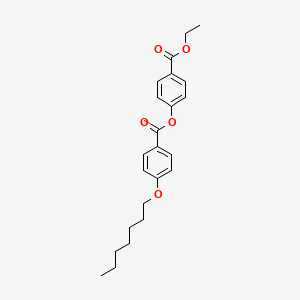

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
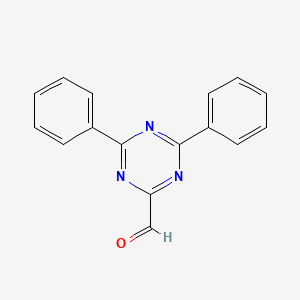
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
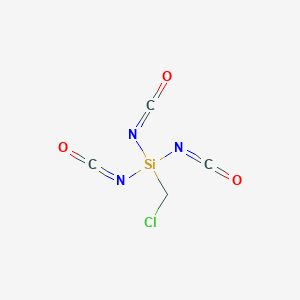

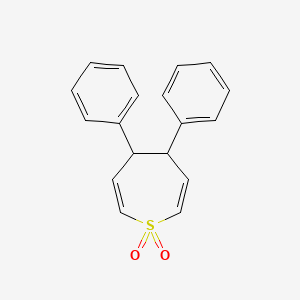
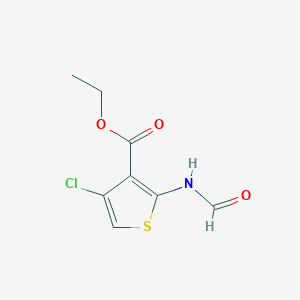
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
